Lipophilicity Modulation: Intermediate XLogP3 Balances Permeability and Solubility [1][2]
The target compound exhibits an XLogP3 value of 1.4, which lies between that of 5‑bromoisoindolin‑1‑one (XLogP3 1.5) and 7‑methoxyisoindolin‑1‑one (XLogP3 0.7). This intermediate lipophilicity is computed using the same XLogP3 algorithm across all PubChem entries, ensuring cross‑study comparability [1][2]. The 0.1‑unit reduction relative to the 5‑bromo analog modestly improves aqueous solubility, while the 0.7‑unit increase over the 7‑methoxy analog enhances passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-Bromoisoindolin-1-one: XLogP3 = 1.5; 7-Methoxyisoindolin-1-one: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = −0.1 vs. 5‑bromo analog; ΔXLogP3 = +0.7 vs. 7‑methoxy analog |
| Conditions | Computed by XLogP3 algorithm (PubChem) for neutral species |
Why This Matters
This intermediate lipophilicity avoids the excessive logP that can lead to poor solubility and high metabolic clearance, while retaining sufficient membrane permeability for oral bioavailability, making the compound a more balanced starting point for lead optimization than either parent scaffold.
- [1] PubChem. 5-Bromo-7-(methoxy-D3)isoindolin-1-one. PubChem CID 172915806. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 5-Bromo-2,3-dihydro-1H-isoindol-1-one. PubChem CID 22607119. National Center for Biotechnology Information. Accessed May 2026. View Source
